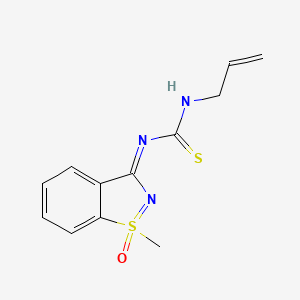

N-Allyl-N'-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea

Description

N-Allyl-N'-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea (CAS: 58099-02-8) is a thiourea derivative with the molecular formula C₁₂H₁₃N₃OS₂ and a molecular weight of 281.397 g/mol. The compound features a benzisothiazolylidene core substituted with a methyl-oxido group and an allylthiourea moiety. Key physicochemical properties include a logP value of 2.656, polar surface area (PSA) of 53.49 Ų, and a density of 1.31 g/cm³ .

Properties

CAS No. |

58099-02-8 |

|---|---|

Molecular Formula |

C12H13N3OS2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(1Z)-1-(1-methyl-1-oxo-1,2-benzothiazol-3-ylidene)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C12H13N3OS2/c1-3-8-13-12(17)14-11-9-6-4-5-7-10(9)18(2,16)15-11/h3-7H,1,8H2,2H3,(H,13,17)/b14-11- |

InChI Key |

OQWPFXGJDASRLW-KAMYIIQDSA-N |

Isomeric SMILES |

CS1(=N/C(=N\C(=S)NCC=C)/C2=CC=CC=C21)=O |

Canonical SMILES |

CS1(=NC(=NC(=S)NCC=C)C2=CC=CC=C21)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea typically involves the reaction of allyl isothiocyanate with 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thiourea compounds .

Scientific Research Applications

N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison with three structurally related compounds:

1-Alkyl-3-methacryloyl-benzimidazolone (Thione)

- Structure : Features a benzimidazolone (or thione) core substituted with alkyl and methacryloyl groups.

- Synthesis : Derived from 2(3H)-benzimidazolone via alkylation and subsequent acylation with methacryloyl chloride .

- Key Differences: Core Heterocycle: Benzisothiazolylidene (target compound) vs. benzimidazolone (this compound). Functional Groups: Allylthiourea vs. methacryloyl ester.

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

- Structure : Contains a benzodithiazine ring with methyl, chloro, and hydrazine substituents.

- Synthesis : Prepared via nucleophilic substitution of methylthio groups with hydrazine .

- Key Differences: Sulfur Content: The target compound has one sulfoxide group, while this compound has two sulfonyl groups.

N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea Hemihydrate

- Structure : Aroylthiourea with thiazole and thiophene substituents.

- Crystallography : Exhibits hydrogen-bonded tetramers stabilized by N–H⋯O and O–H⋯N interactions .

- Key Differences: Substituents: Thiophene-carbonyl vs. benzisothiazolylidene. Bioactivity: Aroylthioureas are known for anticancer and antifungal activities, likely due to their ability to inhibit tyrosine kinases or disrupt fungal membranes . The target compound’s benzisothiazole core may confer distinct selectivity.

Research Implications and Limitations

- Biological Potential: The target compound’s thiourea group and aromatic system align with EGFR inhibition mechanisms seen in other derivatives , but empirical studies are needed.

- Synthetic Challenges : Allyl groups may introduce steric hindrance, complicating crystallization or reactivity compared to simpler alkyl substituents .

- Data Gaps: Limited pharmacological or catalytic data exist for the target compound; inferences are drawn from structurally related molecules.

Biological Activity

N-Allyl-N'-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea (CAS No. 58099-02-8) is a compound belonging to the class of benzisothiazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C12H13N3OS2

- Molecular Weight : 279.38 g/mol

- SMILES Notation : S1(=N/C(=N\C(=S)NCC=C)/c2c1cccc2)(=O)C

- InChI Key : OQWPFXGJDASRLW-KAMYIIQDSA-N

Antiviral Activity

Recent studies have indicated that derivatives of benzisothiazole, including this compound, exhibit significant antiviral properties. For instance, research has shown that related compounds can inhibit the dengue virus NS2BNS3 protease with IC50 values in the micromolar range. This suggests that such compounds could be developed as therapeutic agents against viral infections .

Antimicrobial Activity

Benzisothiazole derivatives are also noted for their antimicrobial properties. The compound has been tested against various bacterial strains and has demonstrated notable efficacy. The mechanisms behind these activities often involve disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Potential

The anticancer potential of this compound is another area of interest. Research indicates that benzisothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or bacterial metabolism.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial and cancer cells, contributing to their death.

Study on Antiviral Activity

In a study published by Lai et al., several BIT–oxadiazole hybrids were synthesized and tested against DENV2 NS2BNS3 protease. The results indicated that these compounds exhibited promising inhibitory activities at low micromolar concentrations, supporting the potential application of benzisothiazole derivatives in antiviral therapies .

Study on Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial properties of various benzisothiazole derivatives, including this compound. The study revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Anticancer Research Findings

Research focusing on the anticancer effects of benzisothiazole derivatives demonstrated that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle disruption .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | DENV NS2BNS3 Protease | 5 - 10 | Enzyme inhibition |

| Antimicrobial | E. coli | 10 - 15 | Cell wall disruption |

| Antimicrobial | S. aureus | 8 - 12 | Metabolic interference |

| Anticancer | HeLa Cells | 15 - 20 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.